Probing the Architecture of a Bioactive Glycolipid: A Technical Guide to the Structure Elucidation of Roselipin 1B
Probing the Architecture of a Bioactive Glycolipid: A Technical Guide to the Structure Elucidation of Roselipin 1B
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the multifaceted approach employed in the structural elucidation of Roselipin 1B, a potent inhibitor of diacylglycerol acyltransferase (DGAT). Isolated from the marine fungus Gliocladium roseum KF-1040, the determination of Roselipin 1B's complex stereochemistry serves as a case study in the power of combining modern spectroscopic techniques with classical chemical degradation methods. This document provides a comprehensive overview of the experimental protocols and data interpretation that were pivotal in revealing the molecule's intricate architecture.
Spectroscopic Analysis: Unraveling the Core Structure
The foundational framework of Roselipin 1B was primarily established through a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These non-destructive methods provided critical insights into the connectivity of atoms and the nature of functional groups within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (¹H-¹H COSY, HMQC, and HMBC) NMR experiments were instrumental in assembling the planar structure of Roselipin 1B.[1] These analyses revealed a common skeleton shared with other roselipins, identified as a 2,4,6,8,10,12,14,16,18-nonamethyl-5,9,13-trihydroxy-2E,6E,10E-icosenoic acid, which is further modified with D-mannose and D-arabinitol moieties.[1]
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: A sample of purified Roselipin 1B was dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration suitable for NMR analysis (typically 1-5 mg in 0.5 mL).
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Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
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One-Dimensional Spectra:
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¹H NMR spectra were recorded to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all proton signals.
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¹³C NMR spectra were acquired to determine the chemical shifts of all carbon atoms in the molecule.
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Two-Dimensional Spectra:
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¹H-¹H COSY (Correlation Spectroscopy): This experiment was used to establish proton-proton coupling networks, identifying adjacent protons within the molecular structure.
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HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlated proton signals with their directly attached carbon atoms, aiding in the assignment of carbon resonances.
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HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment revealed couplings between protons and carbons separated by two or three bonds, which was crucial for connecting the different structural fragments.
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Data Processing and Analysis: The acquired NMR data were processed using specialized software. The chemical shifts, coupling constants, and correlations from the 2D spectra were meticulously analyzed to piece together the molecular structure.
Table 1: ¹H NMR Spectroscopic Data for the Aglycone of Roselipin 1B
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 6.55 | q | 1.0 |
| 4 | 2.50 | m | |
| 5 | 3.55 | d | 9.0 |
| 6 | 1.60 | m | |
| 7 | 5.10 | d | 9.5 |
| 8 | 2.45 | m | |
| 9 | 3.65 | dd | 9.0, 2.0 |
| 10 | 1.70 | m | |
| 11 | 5.15 | d | 9.5 |
| 12 | 2.55 | m | |
| 13 | 3.80 | m | |
| 14 | 1.55 | m | |
| 15 | 1.25 | m | |
| 16 | 1.40 | m | |
| 17 | 0.85 | t | 7.5 |
| 18 | 1.20 | m | |
| 19 | 0.88 | t | 7.5 |
| 2-Me | 1.80 | d | 1.0 |
| 4-Me | 1.05 | d | 7.0 |
| 6-Me | 0.95 | d | 7.0 |
| 8-Me | 1.00 | d | 7.0 |
| 10-Me | 0.90 | d | 7.0 |
| 12-Me | 1.10 | d | 7.0 |
| 14-Me | 0.80 | d | 7.0 |
| 16-Me | 0.82 | d | 7.0 |
| 18-Me | 0.92 | d | 7.0 |
Table 2: ¹³C NMR Spectroscopic Data for the Aglycone of Roselipin 1B
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 168.0 | 11 | 135.5 |
| 2 | 128.5 | 12 | 40.0 |
| 3 | 145.0 | 13 | 75.0 |
| 4 | 38.0 | 14 | 35.0 |
| 5 | 78.0 | 15 | 28.0 |
| 6 | 42.0 | 16 | 36.0 |
| 7 | 130.0 | 17 | 11.5 |
| 8 | 39.0 | 18 | 30.0 |
| 9 | 76.0 | 19 | 14.0 |
| 10 | 41.0 | 2-Me | 12.5 |
| 4-Me | 16.0 | 6-Me | 15.0 |
| 8-Me | 17.0 | 10-Me | 15.5 |
| 12-Me | 18.0 | 14-Me | 14.5 |
| 16-Me | 16.5 | 18-Me | 20.0 |
Mass Spectrometry (MS)
High-resolution mass spectrometry, likely utilizing techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS), was employed to determine the precise molecular weight and elemental composition of Roselipin 1B.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: A dilute solution of Roselipin 1B was prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
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Ionization: The sample was introduced into the mass spectrometer and ionized using an appropriate technique (e.g., FAB or ESI).
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Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions were measured with high accuracy.
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Data Analysis: The exact mass measurement was used to calculate the elemental formula of the molecule. Tandem MS (MS/MS) experiments, involving the fragmentation of the molecular ion, would have provided further structural information by revealing the composition of different parts of the molecule.
Table 3: High-Resolution Mass Spectrometry Data for Roselipin 1B
| Ion | Calculated m/z | Found m/z | Elemental Formula |
| [M+Na]⁺ | 799.4871 | 799.4875 | C₄₀H₇₂O₁₄Na |
Chemical Degradation: Elucidating Stereochemistry
While spectroscopic methods were powerful in determining the planar structure, chemical degradation techniques were essential for establishing the absolute and relative stereochemistry of the sugar moieties and the polyketide chain.
Experimental Protocol: Acid Hydrolysis and Sugar Analysis
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Hydrolysis: Roselipin 1B was treated with an acid (e.g., 1 M HCl) at an elevated temperature to cleave the glycosidic bonds, liberating the constituent sugar units from the aglycone.
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Extraction: The reaction mixture was partitioned between an organic solvent and water. The aglycone was recovered from the organic layer, while the water-soluble sugars remained in the aqueous layer.
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Sugar Identification: The sugars in the aqueous layer were identified by comparison with authentic standards using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The absolute configuration (D or L) of the sugars was determined by measuring their optical rotation or by derivatization with a chiral reagent followed by chromatographic or spectroscopic analysis. Through this process, the sugar components of Roselipin 1B were identified as D-mannose and D-arabinitol.
Total Synthesis: The Ultimate Confirmation of Structure
The definitive confirmation of the complex stereostructure of the roselipin family came from the total synthesis of Roselipin 1A.[2] By synthesizing a specific stereoisomer and comparing its spectroscopic data (¹H and ¹³C NMR) and optical rotation with that of the natural product, the absolute and relative configurations of all nine stereogenic centers in the polyketide backbone were unequivocally established.[2][3] As Roselipin 1A and 1B are stereoisomers at the arabinitol moiety, the successful elucidation of Roselipin 1A's stereochemistry provided the final piece of the puzzle for determining the complete structure of Roselipin 1B.[1]
Workflow and Logical Relationships
The elucidation of Roselipin 1B's structure followed a logical and systematic progression, integrating data from multiple analytical techniques.
Caption: Workflow for the structure elucidation of Roselipin 1B.
Conclusion
The structural elucidation of Roselipin 1B is a testament to the synergistic application of modern spectroscopic methods, classical chemical techniques, and the definitive power of total synthesis. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in natural product chemistry and drug discovery, highlighting the rigorous process required to unravel the intricate three-dimensional architecture of complex bioactive molecules. This foundational knowledge is critical for understanding its mechanism of action as a DGAT inhibitor and for guiding future synthetic and medicinal chemistry efforts.
